molecular formula C22H30N6O3S B195663 艾维曲坦 CAS No. 151140-96-4

艾维曲坦

货号: B195663
CAS 编号: 151140-96-4
分子量: 458.6 g/mol
InChI 键: WRZVGHXUPBWIOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

艾维曲坦是一种属于曲坦类药物的化合物,主要用于治疗偏头痛。它是一种5-羟色胺5-HT1B和5-HT1D受体的激动剂。尽管具有潜力,艾维曲坦从未上市 .

科学研究应用

艾维曲坦已被研究用于其潜在的非处方应用。它已被确定为人类芳烃受体的配体和激动剂,它诱导肝脏和肠道细胞中CYP1A1的表达。此外,它作为血清素受体激动剂的作用使其成为神经药理学和偏头痛治疗研究中的重要化合物 .

生化分析

Biochemical Properties

Avitriptan has been identified as a low-affinity ligand of the Aryl Hydrocarbon Receptor (AhR) . It interacts with this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA .

Cellular Effects

The interaction between Avitriptan and AhR leads to the induction of CYP1A1 mRNA in certain cell types . This induction is AhR-dependent, suggesting that Avitriptan influences cell function through its interaction with this receptor .

Molecular Mechanism

Avitriptan exerts its effects at the molecular level through its interaction with AhR. It acts as a ligand and agonist of this receptor, triggering its nuclear translocation and increasing its binding in the CYP1A1 promoter DNA . This leads to the induction of CYP1A1 mRNA, influencing gene expression .

Temporal Effects in Laboratory Settings

In a study conducted to assess the bioavailability of Avitriptan, it was found that the bioavailability of Avitriptan was reduced when administered in the fed condition . The study also noted that the qualitative appearance of plasma concentration-time profiles for Avitriptan could be related to the manner in which the drug emptied from the stomach .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, the aforementioned study did involve the administration of a 150-mg Avitriptan capsule to human subjects

Metabolic Pathways

Avitriptan’s interaction with AhR leads to the induction of CYP1A1, an enzyme involved in the metabolism of xenobiotics . This suggests that Avitriptan may influence metabolic pathways through its interaction with this enzyme .

Transport and Distribution

The study on Avitriptan’s bioavailability found that upon emptying from the stomach, Avitriptan was rapidly absorbed from the upper small intestine . This suggests that Avitriptan’s transport and distribution within the body may be influenced by gastrointestinal transit .

Subcellular Localization

Avitriptan’s interaction with AhR triggers the nuclear translocation of this receptor . This suggests that Avitriptan may influence the subcellular localization of AhR, potentially affecting its activity or function .

准备方法

艾维曲坦的合成涉及多个步骤,从吲哚核的制备开始,这是许多曲坦衍生物的共同特征。合成路线通常涉及使用酸催化的费歇尔吲哚合成。该过程包括对甲基氨基磺酰基部分的保护,并仔细控制反应条件以最大限度地减少杂质 . 工业生产方法可能遵循类似的合成路线,但规模更大,并包括额外的纯化和质量控制步骤。

化学反应分析

艾维曲坦会发生各种化学反应,包括:

作用机制

艾维曲坦通过作为血清素5-HT1B和5-HT1D受体的激动剂来发挥其作用。这种作用导致腺苷酸环化酶的抑制,从而导致颅内血管收缩和促炎神经肽释放的抑制。这些综合效果有助于缓解偏头痛症状 .

相似化合物的比较

艾维曲坦与其他曲坦类药物类似,例如舒马曲坦、利扎曲坦和多尼曲坦。它具有独特的特性,例如它能够作为芳烃受体的配体,这在其他曲坦类药物中并不常见 . 这种独特的特征可能提供除了偏头痛治疗之外的额外治疗应用。

类似化合物

  • 舒马曲坦
  • 利扎曲坦
  • 多尼曲坦
  • 纳拉曲坦
  • 依立曲坦

属性

IUPAC Name

1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZVGHXUPBWIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164718
Record name Avitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151140-96-4
Record name Avitriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151140-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avitriptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151140964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avitriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVITRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS056L04P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of crude 3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl methanesulfonate (18.3 mmol, 1.0 equiv.) in 225 mL of anhydrous acetonitrile was added 3.03 g (18.3 mmol, 1.0 equiv.) of potassium iodide, 3.81 mL (21.9 mmol, 1.2 equiv.) of N,N-diisopropylethylamine and 3.89 g (20.1 mmol, 1.1 equiv.) of 1-(5-methoxy-4-pyrimidinyl)piperazine. The mixture was heated to reflux for sixteen hours. The reaction mixture was concentrated in vacuo and the residue was taken up in 500 mL of chloroform. The organic layer was washed with 100 mL portions of 10% potassium carbonate and saturated aqueous sodium chloride. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield an oil. The oil was purified by chromatography on silica gel using 5% methanol in methylene chloride containing 0.5% concentrated aqueous ammonium hydroxide followed by chromatography on silica gel using 20% methanol in ethyl acetate to obtain 4.83 g (58%) of 4-(5-methoxy-4-pyrimidinyl)-1-[3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl]piperazine. The hydrochloride salt was prepared by addition of 3N ethanolic HCl. Two recrystallizations from hot methanol gave 4.05 g (68%) of 4-(5-methoxy-4-pyrimidinyl)-1-[3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl]piperazine hydrochloride, m.p. 170° C. (d). Elemental analysis calculated for C22H30N6O3S/3 HCl: C, 46.52; H, 5.86; N, 14.80; found: C, 46.14; H, 6.22; N, 14.51.
Name
3-[5-[[(methylamino)sulfonyl]methyl]-1H-indol-3-yl]propyl methanesulfonate
Quantity
18.3 mmol
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avitriptan
Reactant of Route 2
Reactant of Route 2
Avitriptan
Reactant of Route 3
Reactant of Route 3
Avitriptan
Reactant of Route 4
Reactant of Route 4
Avitriptan
Reactant of Route 5
Reactant of Route 5
Avitriptan
Reactant of Route 6
Reactant of Route 6
Avitriptan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。